molecular formula C17H19N5O5 B12410154 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

Cat. No.: B12410154
M. Wt: 373.4 g/mol
InChI Key: ZIWLEKIWJTXVPN-ZIBATOQPSA-N
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Description

2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one is a complex organic compound that belongs to the class of purine nucleosides. These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety. This compound has significant importance in various scientific fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitutions, and cyclization reactions. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

    8-methoxyguanosine: Similar structure but with a methoxy group at the 8-position.

    2-thioadenosine: Contains a sulfur atom in place of an oxygen atom in the purine ring.

Uniqueness

2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

InChI

InChI=1S/C17H19N5O5/c18-16-20-13-12(14(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(13)15-11(24)6-10(7-23)27-15/h1-5,10-11,15,23-24H,6-8H2,(H3,18,20,21,25)/t10-,11-,15+/m0/s1

InChI Key

ZIWLEKIWJTXVPN-ZIBATOQPSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO

Canonical SMILES

C1C(OC(C1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO

Origin of Product

United States

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